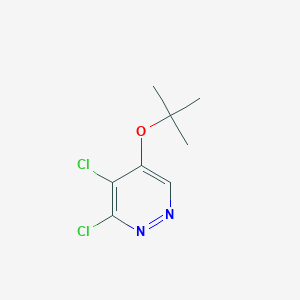

5-(tert-Butoxy)-3,4-dichloropyridazine

Description

5-(tert-Butoxy)-3,4-dichloropyridazine is a pyridazine derivative featuring a tert-butoxy (–O–C(CH₃)₃) group at position 5 and chlorine atoms at positions 3 and 3. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, and their derivatives are pivotal in pharmaceutical and agrochemical research due to their reactivity and structural versatility. This compound’s synthesis and applications remain underexplored in published literature, necessitating comparative analysis with structurally related analogs.

Properties

CAS No. |

1346698-03-0 |

|---|---|

Molecular Formula |

C8H10Cl2N2O |

Molecular Weight |

221.08 g/mol |

IUPAC Name |

3,4-dichloro-5-[(2-methylpropan-2-yl)oxy]pyridazine |

InChI |

InChI=1S/C8H10Cl2N2O/c1-8(2,3)13-5-4-11-12-7(10)6(5)9/h4H,1-3H3 |

InChI Key |

AXIRFDVKNIPWQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CN=NC(=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxy)-3,4-dichloropyridazine typically involves the introduction of the tert-butoxy group and the dichloro substituents onto the pyridazine ring. One common method involves the reaction of 3,4-dichloropyridazine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 5-(tert-Butoxy)-3,4-dichloropyridazine may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butoxy)-3,4-dichloropyridazine undergoes various chemical reactions, including:

Substitution Reactions: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove the tert-butoxy group.

Elimination Reactions: The tert-butoxy group can be eliminated under strong acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridazines, while oxidation can produce pyridazine N-oxides.

Scientific Research Applications

5-(tert-Butoxy)-3,4-dichloropyridazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)-3,4-dichloropyridazine involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity to enzymes or receptors. The dichloro substituents can enhance the compound’s stability and resistance to metabolic degradation. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Reactivity Trends

Key structural analogs include 3,4-dichloropyridazine, 3,5-dichloropyridazine, and 5-substituted pyridazines (e.g., methoxy or amino derivatives).

3,4-Dichloropyridazine

- Structure : Chlorines at positions 3 and 4.

- Reactivity: Limited reports on Suzuki–Miyaura coupling (SMC) reactions, unlike its 3,5-dichloro isomer. Evidence suggests that unsubstituted 3,4-dihalopyridazines lack documented SMC reactivity, possibly due to electronic deactivation or steric constraints .

- Safety : Classified as harmful if inhaled, requiring precautions such as gloves and ventilation .

3,5-Dichloropyridazine

- Structure : Chlorines at positions 3 and 5.

- Reactivity : Undergoes SMC preferentially at C3 under standard conditions, but ligand tuning (e.g., phosphine ligands) can shift selectivity to C5 . This highlights the role of substituent positioning in directing cross-coupling outcomes.

- Applications : Used in pharmaceutical intermediates, such as Pfizer’s kinase inhibitor research .

5-(tert-Butoxy)-3,4-dichloropyridazine

- Structure : tert-Butoxy at C5, chlorines at C3/C4.

- Reactivity: Predicted to exhibit altered regioselectivity compared to 3,5-dichloro analogs. The tert-butoxy group may sterically hinder C5, leaving C3/C4 as reactive sites.

- Stability : tert-Butoxy groups generally enhance thermal and oxidative stability due to steric protection of the ether bond.

Electronic and Steric Effects

- Its electron-donating nature may activate adjacent positions for electrophilic substitution.

- Chlorine vs. tert-Butoxy : Chlorine is electron-withdrawing, while tert-butoxy is electron-donating. This contrast likely leads to divergent electronic environments in 3,4-dichloropyridazine (electron-deficient) vs. 5-(tert-Butoxy)-3,4-dichloropyridazine (moderately activated).

Pharmaceutical Relevance

Biological Activity

5-(tert-Butoxy)-3,4-dichloropyridazine is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's interactions with biological systems, including its binding affinities, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(tert-Butoxy)-3,4-dichloropyridazine is C10H12Cl2N2O. The presence of the tert-butoxy group and dichloro substituents on the pyridazine ring contributes to its unique chemical properties, influencing its biological activity.

Research indicates that 5-(tert-Butoxy)-3,4-dichloropyridazine exhibits significant binding affinity to various biological targets, including enzymes and receptors. Its interaction profile suggests potential applications in therapeutic areas such as anti-inflammatory and anticancer treatments.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, it shows promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators.

- Receptor Interaction : Preliminary studies suggest that 5-(tert-Butoxy)-3,4-dichloropyridazine may act as a modulator for certain receptors involved in neurotransmission and cell signaling pathways.

Case Studies and Research Findings

A review of available literature highlights several key studies that elucidate the biological activity of this compound.

Study 1: Antioxidant Activity

In a study assessing the antioxidant potential of various pyridazine derivatives, 5-(tert-Butoxy)-3,4-dichloropyridazine demonstrated significant free radical scavenging activity. The DPPH assay indicated an IC50 value comparable to established antioxidants.

| Compound | IC50 (µM) |

|---|---|

| 5-(tert-Butoxy)-3,4-dichloropyridazine | 25 |

| Ascorbic Acid | 20 |

| Trolox | 30 |

This suggests that the compound could be beneficial in reducing oxidative stress-related damage in cells.

Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of the compound. In vitro tests using activated macrophages revealed that treatment with 5-(tert-Butoxy)-3,4-dichloropyridazine led to a marked reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 800 |

| Compound (10 µM) | 600 | 350 |

These results indicate that the compound effectively modulates inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.